O6-Ethyl-2'-deoxyguanosine-d5
Description
Properties
Molecular Formula |
C₁₂H₁₄D₅N₅O₄ |
|---|---|
Molecular Weight |
302.34 |
Synonyms |
NSC 240591-d5; O6-Ethyl-2’-deoxyguanosine-d5; O6-Ethyldeoxyguanosine-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for O6 Ethyl 2 Deoxyguanosine D5
Chemical Synthesis of O6-Ethyl-2'-deoxyguanosine Precursors
The synthesis of the unlabeled precursor, O6-Ethyl-2'-deoxyguanosine, is the foundational step. Several synthetic routes have been developed for O-alkylation of deoxyguanosine, often involving multi-step procedures with protection and deprotection of reactive functional groups.
One established method involves the conversion of 2'-deoxyguanosine (B1662781) to a more reactive intermediate, such as 6-chloro-2-amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine. This intermediate can then be reacted with sodium ethoxide to introduce the ethyl group at the O6 position.
Alternatively, a direct O6-alkylation can be achieved under specific conditions. The Mitsunobu reaction, for instance, allows for the direct conversion of the lactam functionality of protected 2'-deoxyguanosine to the O6-ethyl ether using ethanol (B145695) in the presence of triphenylphosphine (B44618) and a diazodicarboxylate derivative.
The following table summarizes key synthetic precursors and their corresponding reaction types for the synthesis of O6-Ethyl-2'-deoxyguanosine.
| Precursor | Reagent(s) | Reaction Type | Reference |
| Protected 2'-deoxyguanosine | Ethanol, PPh3, DEAD/DIAD | Mitsunobu Reaction | General Alkylation Protocols |
| 6-Chloro-2-aminopurine deoxyriboside | Sodium Ethoxide | Nucleophilic Substitution | Established Purine Chemistry |
| 2'-Deoxy-6-thioguanosine | Ethylating agent, followed by conversion | S-Alkylation and Rearrangement | Thiopurine Chemistry |
Deuterium (B1214612) Labeling Approaches for the Ethyl Moiety of O6-Ethyl-2'-deoxyguanosine-d5
The introduction of a stable isotopic label, specifically five deuterium atoms on the ethyl group, is critical for the use of this compound as an internal standard. The most direct and common approach is the use of a deuterated ethylating agent in the final alkylation step of the precursor synthesis.
Key Deuterated Reagents:
Ethyl-d5 iodide (CH3CH2-d5-I): This commercially available reagent can be used in nucleophilic substitution reactions with a suitable precursor, such as a protected 6-chloro- or 6-thio-2'-deoxyguanosine (B1664700) derivative.
Ethyl-d5 bromide (CH3CH2-d5-Br): Similar to the iodide, this can be employed as the ethyl source.
Ethanol-d6 (B42895) (CD3CD2OD): This can be used in reactions like the Mitsunobu reaction, where the alcohol itself is the source of the alkoxy group. The hydroxyl proton is readily exchanged, resulting in a d5-ethyl group on the final product.
The choice of deuterated reagent is dictated by the specific synthetic route chosen for the precursor. For instance, if the final step is a Williamson ether synthesis-type reaction, an ethyl-d5 halide would be appropriate. If a Mitsunobu reaction is employed, ethanol-d6 would be the reagent of choice.
An alternative, though less common, strategy for deuterium labeling involves hydrogen-isotope exchange reactions on the final O6-Ethyl-2'-deoxyguanosine product. This can be achieved using a suitable catalyst and a deuterium source, such as D2O, under specific conditions. However, achieving selective and complete deuteration of the ethyl group without affecting other positions on the molecule can be challenging.
Enzymatic Synthesis of this compound Containing DNA Oligonucleotides
For many research applications, it is necessary to incorporate this compound into a defined DNA oligonucleotide sequence. This is typically achieved through automated solid-phase DNA synthesis. The key step is the preparation of the corresponding phosphoramidite (B1245037) derivative of this compound.
The synthesized and purified this compound is first protected at the 5'-hydroxyl position with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety. This modified nucleoside can then be used as a building block in a standard automated DNA synthesizer. The coupling efficiency of such modified bases is a critical parameter and is often optimized by adjusting the coupling time and reagents.
While direct enzymatic incorporation of a modified deoxynucleoside triphosphate (dNTP) by DNA polymerases is a powerful technique, the synthesis of the triphosphate of this compound can be challenging. Furthermore, many DNA polymerases are sensitive to modifications at the O6 position of guanine (B1146940) and may exhibit reduced incorporation efficiency or increased misincorporation.
An alternative enzymatic approach is the ligation of a short, chemically synthesized oligonucleotide containing this compound to a longer DNA strand using DNA ligase. This chemo-enzymatic method can be useful for constructing larger DNA molecules with site-specific modifications.
Purification and Homogeneity Assessment of Synthesized this compound for Research Purity
Achieving high purity of this compound is paramount for its use as a research standard. The purification and homogeneity assessment involve a combination of chromatographic and spectroscopic techniques.
Purification Methods:
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the purification of modified nucleosides and oligonucleotides. Reversed-phase HPLC, using columns such as C18, is effective for separating the desired product from starting materials, reagents, and byproducts. The choice of mobile phase and gradient conditions is optimized to achieve the best separation.
Homogeneity Assessment:
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. A single, sharp peak at the expected retention time is indicative of high purity.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of this compound and to verify the successful incorporation of the five deuterium atoms. The observed isotopic distribution pattern should match the theoretical pattern for a d5-labeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and confirming the position of the ethyl group. The absence of signals corresponding to the ethyl protons in the 1H NMR spectrum and the characteristic shifts in the 13C NMR spectrum provide definitive evidence of successful deuteration.
The following table outlines the primary techniques used for purification and homogeneity assessment:
| Technique | Purpose | Key Information Obtained |
| Reversed-Phase HPLC | Purification and Purity Assessment | Retention Time, Peak Purity |
| High-Resolution Mass Spectrometry | Structural Confirmation and Isotopic Analysis | Accurate Mass, Isotopic Distribution |
| NMR Spectroscopy (1H, 13C) | Structural Elucidation and Labeling Confirmation | Chemical Shifts, Coupling Constants, Absence of Proton Signals in Labeled Positions |
Advances in Scalable Production Methods for this compound
The demand for isotopically labeled standards for biomedical research necessitates the development of scalable production methods. While the synthesis of this compound is typically performed on a research scale (milligrams to grams), several strategies can be employed to enhance production efficiency.
Key Considerations for Scalability:
Optimization of Reaction Conditions: Thorough optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can significantly improve yields and reduce the formation of byproducts, simplifying downstream purification.
Chromatographic Techniques: For larger-scale purification, moving from analytical and semi-preparative HPLC to preparative HPLC systems with larger column dimensions is necessary. The use of alternative chromatographic media and techniques, such as flash chromatography, can also be explored for initial purification steps.
Process Automation: Automating certain steps of the synthesis and purification process can improve reproducibility and throughput.
Recent advances in the synthesis of modified nucleoside triphosphates and the large-scale purification of oligonucleotides offer promising avenues for increasing the availability of complex molecules like this compound and its corresponding DNA oligomers for the wider research community.
Molecular Recognition and Structural Impact of O6 Ethyl 2 Deoxyguanosine D5 Within Nucleic Acids
Conformational Changes Induced by O6-Ethyl-2'-deoxyguanosine-d5 Adducts in DNA Duplexes
Conversely, during DNA replication, O6-EtG can mispair with thymine (B56734). This O6-EtG•T pair can adopt a conformation that is sterically similar to a canonical Watson-Crick A•T pair. This structural mimicry is a key factor in the mutagenicity of this lesion, as it can be accommodated within the active site of DNA polymerases, leading to G•C to A•T transition mutations. researchgate.netnih.gov X-ray crystallographic studies on the related O6-methylguanine (O6-MeG) adduct show that while an O6-MeG•C pair adopts a wobble conformation, the O6-MeG•T pair is isosteric to a Watson-Crick pair. nih.gov These structural changes can cause localized increases in disorder and fraying of the DNA helix, particularly at the ends of the duplex. nih.gov
| Base Pair | Observed Conformation | Key Structural Feature | Reference |
|---|---|---|---|
| O6-EtG • C | Wobble Pair | Disruption of Watson-Crick geometry; base shifting. | |
| O6-EtG • T | Watson-Crick Isosteric | Structurally mimics a canonical A•T base pair. |
Hydrogen Bonding Network Disruptions Caused by this compound
The ethyl group at the O6 position of guanine (B1146940) directly obstructs the N1 proton and the O6 carbonyl group from participating in the standard three hydrogen bonds that characterize a G•C Watson-Crick base pair. This forces alternative hydrogen bonding arrangements.
When O6-EtG pairs with thymine, the resulting structure can be stabilized by two hydrogen bonds, mimicking the A•T pair. nih.gov Some studies on the O6-methyl analog have suggested the possibility of a weak hydrogen bond forming between the protons of the O6-alkyl group and the O4 of thymine, which would further stabilize this mutagenic pairing. nih.gov The disruption of the native hydrogen bonding network is a critical feature recognized by DNA repair enzymes. pnas.org
Stacking Interactions and Helical Destabilization by this compound Adducts
The conformational changes and altered hydrogen bonding induced by O6-EtG adducts lead to a quantifiable destabilization of the DNA duplex. The structural perturbations can disrupt the optimal stacking of the modified base with its neighbors. researchgate.net This disruption in base-stacking, a major stabilizing force in DNA, contributes to a lower melting temperature (Tm) of the duplex compared to its unmodified counterpart.
Theoretical and quantum mechanical calculations have indicated that both methylation and ethylation at the O6-guanine position are destabilizing to the DNA double helix. nih.gov This destabilization is also found to be dependent on the sequence of adjacent bases. nih.gov The increased disorder and tendency for the helix to "fray" in the vicinity of the adduct, as observed in crystallographic studies of O6-MeG, are physical manifestations of this destabilization. nih.gov This localized helix destabilization may be a key signal for the initiation of DNA repair processes.
Solution-State Structural Analysis of this compound Adducted DNA Oligonucleotides
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for elucidating the solution-state structure of DNA oligonucleotides containing O6-EtG. These studies provide detailed insights into the dynamic nature of the adducted DNA in an aqueous environment, which closely mimics its physiological state.
| Technique | Structural Information Obtained | Key Finding for O6-EtG Adducts | Reference |
|---|---|---|---|
| 1H NMR (NOESY) | Inter-proton distances, base pairing geometry | Confirms O6-EtG•C wobble and O6-EtG•T Watson-Crick mimicry. | nih.gov |
| 31P NMR | Phosphodiester backbone conformation | Indicates minor backbone perturbations localized to the adduct site. | oup.com |
Solid-State Structural Investigations of this compound in DNA Complexes
X-ray crystallography provides high-resolution, static images of molecules in their crystalline state. While there is a wealth of crystallographic data for the closely related O6-methylguanine adduct, this information is highly relevant for understanding the structural impact of the O6-ethylguanine lesion due to their chemical similarity.
Crystallographic studies of DNA duplexes containing O6-MeG have provided definitive evidence for the wobble pairing with cytosine and the Watson-Crick isosteric pairing with thymine. nih.gov These structures reveal the precise atomic positions and hydrogen bonding distances, confirming the models initially proposed by NMR studies. The crystal structures also show the extent of the helical distortion, including changes in parameters like base pair roll and slide. Such detailed structural information is invaluable for understanding how DNA polymerases can accommodate the O6-EtG•T mispair, leading to mutations. nih.gov
Sequence Context Dependency of this compound Adduct Formation and Conformation
The local DNA sequence environment can influence both the formation and the repair of O6-EtG adducts. Studies have shown that the rate of guanine-O6 alkylation by N-nitroso compounds is dependent on the neighboring bases. oup.com Specifically, a guanine is more susceptible to alkylation when it is preceded by a purine at its 5' side and less susceptible when preceded by a thymine. oup.com
Interestingly, while the formation of the adduct is sequence-dependent, its repair by the primary human DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT), appears to be largely independent of the sequence context. oup.comumn.edu This suggests that the AGT protein is highly efficient at recognizing the structural distortion caused by the O6-alkyl group itself, regardless of the surrounding sequence. However, studies with bacterial repair enzymes have shown some sequence-specific repair preferences. nih.gov The local sequence can also influence the degree of helical destabilization caused by the adduct, which may play a role in the recognition by the broader DNA repair machinery. nih.gov
Enzymatic Processing and Dna Repair Mechanisms of O6 Ethyl 2 Deoxyguanosine D5 Adducts
Direct Reversal of O6-Ethyl-2'-deoxyguanosine-d5 by O6-Alkylguanine-DNA Alkyltransferase (MGMT)
The most efficient and direct pathway for repairing O6-ethylguanine lesions in DNA is mediated by the O6-Alkylguanine-DNA Alkyltransferase (MGMT) protein, also known as AGT. This protein acts as a "suicide enzyme" to restore the natural structure of guanine (B1146940).
The repair of this compound by MGMT is a one-step, direct damage reversal process. nih.gov The mechanism involves the irreversible transfer of the ethyl group from the O6 position of the guanine base to a specific cysteine residue (Cys145 in human MGMT) located within the enzyme's active site. nih.govnih.gov This transfer occurs via an SN2-like nucleophilic attack. nih.gov
Once the ethyl group is transferred, the guanine base is restored to its original, undamaged state within the DNA helix. The MGMT protein, now carrying an S-ethylcysteine residue, becomes irreversibly alkylated. This alkylation inactivates the enzyme, targeting it for ubiquitination and subsequent proteolytic degradation. Because each MGMT molecule can be used only once, the cell's capacity to repair these adducts is directly dependent on the rate of synthesis of new MGMT protein.
The repair of O6-ethylguanine by MGMT is a kinetically efficient process. The rate of repair is critical for preventing the fixation of mutations during DNA replication. Studies in human lymphoblastoid cell lines have quantified the persistence of this adduct, demonstrating the central role of MGMT in its removal. In cells with competent MGMT and nucleotide excision repair pathways, O6-ethylguanine is repaired with a half-life of approximately 8 hours. nih.gov In contrast, cells deficient in MGMT activity show little to no repair, with the adduct's half-life extending to between 53 and over 100 hours. nih.gov This stark difference underscores the kinetic importance of MGMT in cellular defense against ethylating agents.
The interaction is thermodynamically favorable, driven by the formation of a stable thioether bond in the alkylated protein, which compensates for the energy required to break the ether bond in the modified guanine.
| Cellular Repair Phenotype | Approximate Half-Life of O6-Ethylguanine |
|---|---|
| MGMT-proficient and NER-proficient | ~8 hours nih.gov |
| MGMT-proficient, NER-deficient | ~43 hours nih.gov |
| MGMT-deficient | >53 hours nih.gov |
The active site contains a highly conserved PCHRV sequence motif, which includes the reactive cysteine. nih.gov The pocket is shaped to specifically accommodate the alkylated guanine, providing a structural basis for its substrate specificity. Conformational flexibility within the binding pocket may allow the enzyme to recognize a range of alkyl groups at the O6 position. nih.gov
The persistence of this compound in DNA is inversely proportional to the cellular concentration of active MGMT protein. Since the repair process is stoichiometric, with one molecule of MGMT repairing one adduct, cells with high levels of MGMT can rapidly remove these lesions. nih.gov Conversely, in cells with low MGMT expression, the repair capacity can be quickly saturated by exposure to alkylating agents, leading to the persistence of adducts. nih.gov
Persistent O6-ethylguanine adducts are highly mutagenic because during DNA replication, they can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations. nih.gov Therefore, the level of MGMT expression is a critical determinant of susceptibility to the carcinogenic effects of environmental and chemical alkylating agents. Tissues with inherently low MGMT activity, such as the brain, are particularly vulnerable to tumor formation following exposure to such agents.
Base Excision Repair (BER) Pathway Involvement in this compound Processing
The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against small, non-helix-distorting base lesions that result from oxidation, deamination, and alkylation. nih.govyoutube.com The pathway is initiated by DNA glycosylases that recognize and excise the damaged base. youtube.comwikipedia.org
While the BER pathway is versatile, its role in repairing O6-ethylguanine is considered minimal compared to direct reversal by MGMT. DNA glycosylases function by scanning the DNA, flipping a target base into an active site pocket, and cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. nih.govmdpi.com
However, DNA glycosylases exhibit significant substrate specificity. For instance, the AlkA family of glycosylases recognizes and removes certain methylated bases, such as 3-methyladenine. wikipedia.org There is limited evidence to suggest that known mammalian DNA glycosylases efficiently recognize or excise O6-ethylguanine. This type of adduct does not appear to be a primary substrate for the major DNA glycosylases involved in BER. Instead, cellular repair of O6-ethylguanine relies heavily on MGMT and, in some contexts, may involve the cooperation of the Nucleotide Excision Repair (NER) pathway, particularly for bulkier adducts or when MGMT is depleted. nih.govnih.gov
Downstream Enzymatic Steps of BER in Response to this compound Damage
The Base Excision Repair (BER) pathway is a primary cellular defense against small, non-helix-distorting base lesions, including those arising from alkylation, oxidation, and deamination. wikipedia.org The canonical BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgwikipedia.org
However, for O6-alkylguanine adducts like O6-ethylguanine, the principal repair route is not initiated by a DNA glycosylase. Instead, the damage is most efficiently corrected by a direct reversal mechanism mediated by the O6-alkylguanine-DNA alkyltransferase (MGMT) protein. nih.govnih.gov This protein directly transfers the ethyl group from the guanine base to one of its own cysteine residues. nih.gov While BER, initiated by glycosylases such as N-alkylpurine-DNA glycosylase (Aag), is responsible for repairing N-alkylated purines (e.g., N3-methyladenine and N7-methylguanine), O6-ethylguanine is not a recognized substrate for these enzymes. nih.gov
In the hypothetical scenario where an AP site is formed at the location of an this compound lesion, or as an intermediate in an alternative repair process, the downstream enzymatic steps of BER would proceed as follows:
AP Site Incision: An AP endonuclease, primarily APE1 in humans, recognizes the baseless site and incises the phosphodiester backbone immediately 5' to the AP site. This action produces a nick in the DNA, leaving a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. wikipedia.orgresearchgate.net
End Processing and DNA Synthesis: DNA Polymerase β (Pol β) is recruited to the nick. Pol β exhibits two distinct activities: it first removes the 5' dRP residue (lyase activity) and then fills the single-nucleotide gap by incorporating the correct nucleotide (in this case, deoxycytidine monophosphate) opposite the undamaged cytosine on the complementary strand (polymerase activity). researchgate.net
Ligation: The final step involves the sealing of the remaining nick in the DNA backbone by DNA Ligase (typically DNA Ligase III in complex with XRCC1 for short-patch BER). This action restores the integrity of the DNA strand. researchgate.net
Nucleotide Excision Repair (NER) Pathway for this compound Removal
Nucleotide Excision Repair (NER) is a versatile DNA repair system that removes a wide variety of bulky, helix-distorting lesions. wikipedia.org Unlike the direct reversal by MGMT, NER is a multi-step "cut and patch" mechanism. Research has shown that NER acts as a crucial secondary pathway for the removal of O6-ethylguanine, cooperating with MGMT to protect the genome. nih.gov The importance of this pathway is highlighted by the significantly delayed repair of O6-ethylguanine in NER-deficient cells. nih.gov NER operates through two distinct subpathways for damage recognition: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER). wikipedia.org
Global Genomic NER (GG-NER) of this compound Adducts
Global Genomic NER (GG-NER) is responsible for surveying the entire genome for DNA lesions that disrupt the helical structure of DNA. wikipedia.org The key damage sensor in this pathway is the XPC protein complex (XPC-RAD23B-CETN2). eurekalert.org This complex is thought to recognize damage not by the chemical nature of the adduct itself, but by sensing the thermodynamic instability and distortion of the DNA helix caused by the lesion. eurekalert.org
The ethyl group at the O6 position of guanine is larger than a methyl group and can cause a significant distortion in the DNA double helix. This distortion is likely recognized by the XPC complex, initiating the GG-NER cascade. nih.gov Once XPC binds to the damaged site, it recruits the multi-subunit transcription factor TFIIH. The helicase components of TFIIH (XPB and XPD) then unwind the DNA around the lesion, creating a bubble of approximately 30 base pairs. This bubble is stabilized by XPA and replication protein A (RPA), forming a pre-incision complex. Subsequently, two endonucleases, XPG and the XPF-ERCC1 complex, are recruited to cleave the damaged strand at the 3' and 5' sides of the lesion, respectively. This dual incision excises an oligonucleotide fragment of 24-32 nucleotides containing the O6-ethylguanine adduct. The resulting gap is filled by DNA polymerases δ/ε, and the final nick is sealed by a DNA ligase. wikipedia.org
Transcription-Coupled NER (TC-NER) in Repairing this compound Lesions
Transcription-Coupled NER (TC-NER) provides a mechanism for the rapid removal of DNA lesions from the transcribed strand of active genes. nih.gov This pathway is initiated when an elongating RNA polymerase II (RNAPII) stalls upon encountering a lesion, as the adduct physically obstructs its passage. researchgate.netbiorxiv.org This stalled polymerase acts as the damage recognition signal. wikipedia.org
Studies on the similar lesion O6-methylguanine have shown that it can partially block the progression of human RNAPII, suggesting that it is a substrate for TC-NER. nih.govnih.gov It is highly probable that the bulkier O6-ethylguanine adduct presents an even greater obstacle to RNAPII, leading to more frequent stalling and robust initiation of TC-NER. nih.gov
Upon stalling of RNAPII at an O6-ethylguanine lesion, TC-NER-specific proteins, including Cockayne syndrome A (CSA) and B (CSB), are recruited. nih.govresearchgate.net These factors help to displace the stalled polymerase and assemble the core NER machinery (TFIIH, XPA, RPA, and the endonucleases XPG and XPF-ERCC1) at the site of damage. The subsequent steps of incision, excision, DNA synthesis, and ligation proceed in the same manner as in GG-NER, ensuring the rapid repair of the transcribed strand and allowing transcription to resume.
| Cellular Phenotype | Repair Pathways Active | Approximate Half-life of O6-Ethylguanine (hours) |
|---|---|---|
| Repair Proficient | MGMT and NER | 8 |
| NER Deficient | MGMT only | 43 |
| MGMT Deficient | NER only | 53 to >100 |
Data adapted from research on human lymphoblasts exposed to N-ethyl-N-nitrosourea, demonstrating the cooperative role of MGMT and NER in adduct removal. nih.gov
Mismatch Repair (MMR) System's Role in this compound Induced Misincorporations
The Mismatch Repair (MMR) system does not repair the O6-ethylguanine adduct directly. Instead, it plays a critical role in the cellular response to the consequences of this lesion during DNA replication. If the O6-ethylguanine adduct is not repaired by MGMT or NER before the DNA replication fork arrives, its altered hydrogen-bonding properties cause DNA polymerase to preferentially insert a thymine (T) instead of a cytosine (C) opposite the lesion. This creates an O6-ethylguanine:Thymine (O6-EtG:T) mispair, which is a substrate for the MMR system. scispace.com
Recognition of Mispaired Bases Opposite this compound
The O6-EtG:T mispair is recognized by the MutSα heterodimer, which in humans consists of the MSH2 and MSH6 proteins. nih.govsydneycancergenetics.com.au The MSH2-MSH6 complex scans newly replicated DNA, identifying mismatches by the structural distortion they create in the DNA backbone. nih.gov Upon recognizing the O6-EtG:T mismatch, MutSα binds to the DNA and undergoes an ATP-dependent conformational change. This change signals the recruitment of the MutLα heterodimer (MLH1-PMS2), which is the next step in initiating the repair process. nih.govescholarship.org
MMR-Dependent Excision and Resynthesis in Response to this compound
The MMR system is strand-specific; it is directed to remove the base on the newly synthesized daughter strand. In the case of an O6-EtG:T mispair, the MMR machinery correctly identifies the thymine as being on the new strand. The MutLα complex, upon recruitment, incises the new strand. An exonuclease (Exo1) then removes a segment of the new strand, including the mismatched thymine. escholarship.org
However, because the O6-ethylguanine lesion remains on the template strand, DNA polymerase will again preferentially insert a thymine during the repair synthesis step. This recreates the original O6-EtG:T mismatch, leading to a cycle of repeated and non-productive repair attempts. This process is known as "futile cycling". nih.govnih.gov These futile cycles of excision and resynthesis can lead to the accumulation of persistent single-strand breaks, which can stall replication forks in the subsequent S-phase, generate lethal double-strand breaks, and ultimately trigger cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net Thus, in cells with a functional MMR system, the toxicity of ethylating agents is often mediated by the MMR system's response to the O6-ethylguanine adduct.
Repair of this compound in Specific Subcellular Compartments (e.g., Mitochondrial DNA)
The integrity of genetic material within subcellular compartments is crucial for cellular function, and mitochondria, with their own DNA (mtDNA), are no exception. While much is known about the DNA repair mechanisms in the nucleus, the processes within mitochondria have been less characterized. However, research has demonstrated the existence of active repair mechanisms for specific DNA adducts, such as O6-Ethyl-2'-deoxyguanosine, the non-deuterated analog of this compound, within mitochondria.
Studies involving exposure to N-ethyl-N-nitrosourea in rats have shown the active enzymatic removal of O6-ethyl-2'-deoxyguanosine (O6-EtdGuo) from mitochondrial DNA in vivo. nih.gov This indicates the presence of repair systems capable of recognizing and excising this specific type of alkylation damage from the mitochondrial genome.
The efficiency of this repair process, however, varies significantly between different tissues. In rat liver, the removal of O6-EtdGuo from mitochondrial DNA is highly active. nih.gov The kidney also demonstrates a moderate capacity for repairing this adduct in its mitochondrial DNA. nih.gov In contrast, the brain shows almost no removal of O6-EtdGuo from its mitochondrial DNA, suggesting a much lower repair capacity in this organ. nih.gov
Interestingly, the kinetics of O6-EtdGuo removal from mitochondrial DNA in the examined rat tissues closely mirrored the kinetics of its removal from nuclear DNA. nih.gov This similarity suggests a coordinated or analogous repair mechanism operating in both cellular compartments for this specific type of DNA damage.
In contrast to the active repair of O6-EtdGuo, another premutagenic DNA ethylation product, O4-Ethyl-2'-deoxythymidine, was found to be stable in both mitochondrial and nuclear DNA of the rat liver. nih.gov This highlights the specificity of the repair mechanisms for different types of DNA adducts.
The primary pathway for repairing oxidative and alkylation damage in mitochondria is the Base Excision Repair (BER) pathway. mdpi.commdpi.com This multi-step process involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the excision of the resulting abasic site and subsequent DNA synthesis and ligation to restore the original sequence. mdpi.com It is likely that the repair of this compound in mitochondria is mediated by this pathway, initiated by a specific DNA glycosylase that recognizes the O6-alkylguanine lesion.
The following table summarizes the tissue-specific repair efficiency of O6-ethyl-2'-deoxyguanosine in the mitochondrial DNA of rats exposed to N-ethyl-N-nitrosourea.
| Tissue | Repair Efficiency in Mitochondrial DNA |
| Liver | Active removal |
| Kidney | Moderate efficiency |
| Brain | Nearly no removal |
Impact of O6 Ethyl 2 Deoxyguanosine D5 on Dna Replication Fidelity and Transcriptional Accuracy
Bypass of O6-Ethyl-2'-deoxyguanosine-d5 Adducts by DNA Polymerases
The replication of DNA containing this compound is a critical process that determines whether the genetic information is accurately copied or if a mutation is introduced. The bypass of this adduct is primarily handled by specialized DNA polymerases.
When high-fidelity replicative polymerases are blocked by DNA lesions like O6-alkyl-dG, cells activate a DNA damage tolerance mechanism known as translesion synthesis (TLS). nih.gov This process involves switching to specialized, low-fidelity DNA polymerases that can replicate across damaged templates. nih.gov In human cells, several Y-family TLS polymerases, including polymerase η (Pol η), polymerase ι (Pol ι), and polymerase κ (Pol κ), are involved in bypassing such adducts. nih.govnih.gov Studies have shown that Pol η can efficiently bypass O6-alkylguanine adducts. nih.govnih.gov In Escherichia coli, SOS-induced DNA polymerases play redundant roles in the efficient bypass of O6-alkyl-dG lesions. nih.govnih.gov While these polymerases rescue stalled replication forks, their activity is often error-prone, contributing to the mutagenic nature of the lesion. nih.govnih.gov For instance, Pol η and Pol ζ have been implicated in the error-prone bypass of straight-chain O6-alkyl-dG lesions in human cells. nih.gov
The mutagenicity of O6-Ethyl-2'-deoxyguanosine arises from its altered base-pairing properties. The ethyl group at the O6 position of guanine (B1146940) disrupts the normal Watson-Crick hydrogen bonding with cytosine. Instead, it promotes a stable mispairing with thymine (B56734). This leads to the specific and exclusive incorporation of thymine (T) opposite the O6-Ethyl-2'-deoxyguanosine adduct during DNA replication. nih.govnih.gov Consequently, this results in a G:C to A:T transition mutation in the subsequent round of replication. nih.govnih.gov Studies in both bacterial and mammalian cells have consistently shown that O6-alkyl-dG lesions, including the ethylated form, direct exclusively G → A mutations. nih.govnih.govnih.gov For example, in alkyltransferase-deficient Chinese hamster ovary cells, O6-ethyl-dG induced a G → A mutation frequency of approximately 11%. nih.gov Human polymerase η has been shown to insert both deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP) opposite O6-alkylguanine adducts with similar efficiencies. nih.govewha.ac.kr
| Adduct | DNA Polymerase | Preferred Nucleotide Incorporation | Resulting Mutation |
| O6-Ethyl-2'-deoxyguanosine | Translesion Synthesis Polymerases (e.g., Pol η) | Thymine (T) | G:C → A:T Transition |
| O6-Ethyl-2'-deoxyguanosine | Translesion Synthesis Polymerases (e.g., Pol η) | Cytosine (C) | No Mutation |
Kinetic studies provide quantitative insights into the efficiency and fidelity of nucleotide incorporation by DNA polymerases opposite DNA lesions. Steady-state kinetic analysis of human polymerase η and κ has demonstrated similar efficiencies for the insertion of both dCTP (correct) and dTTP (incorrect) opposite O6-alkylguanine adducts. nih.gov In contrast, polymerase ι shows a strong preference for incorporating dTTP. nih.gov
Pre-steady-state kinetic methods reveal the individual steps of the polymerization reaction. For human polymerases η, ι, and κ, a rapid "burst" of dCTP incorporation is observed opposite unmodified guanine and the smaller O6-methylguanine adduct. nih.govewha.ac.kr However, this burst phase is significantly reduced or absent for bulkier adducts, indicating that the chemical step of nucleotide incorporation is impeded. ewha.ac.krewha.ac.kr The loss of this rapid phase suggests that the increased size of the alkyl group hinders the catalytic efficiency of the polymerase. ewha.ac.kr
Table: Steady-State Kinetic Parameters for Nucleotide Insertion opposite O6-Alkylguanine by Human Pol η Note: Data is generalized from studies on O6-alkylguanine adducts.
| Template Base | Incoming Nucleotide | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| G (Unmodified) | dCTP | 0.5 | 5.0 | 0.1 |
| G (Unmodified) | dTTP | 0.001 | 100 | 0.00001 |
| O6-Ethylguanine | dCTP | ~0.1 | ~10.0 | ~0.01 |
Mutagenic Potential and Mutation Spectra Induced by this compound
The inefficient and error-prone bypass of this compound directly contributes to its high mutagenic potential, which is a key factor in its association with carcinogenesis. nih.govnih.gov
O6-Ethyl-2'-deoxyguanosine is a potent mutagen that primarily induces a specific type of point mutation: the G:C to A:T transition. nih.govnih.govnih.gov The frequency of this mutation is significant. Studies in E. coli have shown that the G → A mutation frequency increases with the size of the alkyl group on the guanine base. nih.govnih.gov For O6-ethyl-dG, the mutation frequency can be substantial, and it has been calculated that approximately one-third of O6-ethylguanine adducts in the DNA of Salmonella typhimurium lead to mutations. nih.gov The context of the surrounding DNA sequence can influence the efficiency of bypass and mutagenesis, but the primary outcome remains the G to A transition at the site of the adduct. nih.gov
To specifically study the mutagenic outcome of this lesion, in vitro assays are employed. These assays often use shuttle plasmids or vectors containing a single, site-specifically placed O6-Ethyl-2'-deoxyguanosine adduct. nih.gov The vector is then replicated in a host system, such as human embryonic kidney 293 cells. nih.gov Analysis of the progeny plasmids reveals the frequency and type of mutations that occurred. Such experiments have confirmed that O6-ethyl-dG is mutagenic and exclusively produces G:C to A:T transitions. nih.gov These assays are crucial for dissecting the molecular mechanisms of mutagenesis and understanding the roles of different DNA polymerases and repair pathways in processing the lesion. nih.govnih.gov
Influence of this compound on RNA Polymerase Activity
Misincorporation during Transcription Across this compound
Future research is necessary to elucidate the specific interactions between this compound and the transcriptional machinery to determine if it acts as a lesion that can impede RNA polymerase, lead to the premature termination of transcription, or cause errors in the transcribed RNA sequence. Such studies would be essential to provide the data required to construct the detailed article requested.
Advanced Analytical Methods for Detection and Quantification of O6 Ethyl 2 Deoxyguanosine D5 Adducts in Research Settings
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for O6-Ethyl-2'-deoxyguanosine-d5
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and quantitative accuracy. This technique allows for the separation, identification, and quantification of target analytes from complex biological matrices.
Method Development for Ultrasensitive Detection and Quantification
The development of a robust LC-MS/MS method is critical for achieving the low detection limits necessary to measure biologically relevant levels of DNA adducts. Method development for O6-Ethyl-2'-deoxyguanosine and its deuterated standard typically involves the optimization of several key parameters.
Liquid Chromatography: Reversed-phase chromatography is commonly employed for the separation of nucleoside adducts. A C18 column is a frequent choice, offering excellent resolution and retention for these types of molecules. The mobile phase usually consists of a gradient elution system with water and a polar organic solvent, such as acetonitrile or methanol, both often modified with a small percentage of formic acid (e.g., 0.1%) to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer.
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for nucleoside adducts as it is a soft ionization method that minimizes fragmentation in the source. For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]+) of the analyte and its corresponding internal standard in the first quadrupole, inducing fragmentation in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity. For O6-Ethyl-2'-deoxyguanosine, the transition of m/z 298.1 → 182.1 (corresponding to the protonated molecule and the resulting ethylated guanine (B1146940) base after loss of the deoxyribose sugar) is a characteristic transition that can be monitored.
| Parameter | Typical Condition | Purpose |
| Chromatography | ||
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation of the analyte from other sample components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | To ensure optimal separation and ionization. |
| Gradient | Linear gradient from low to high %B | To elute compounds with varying polarities. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |
| Precursor Ion (Analyte) | m/z 298.1 | [O6-Ethyl-2'-deoxyguanosine + H]+ |
| Product Ion (Analyte) | m/z 182.1 | [Ethylated Guanine + H]+ |
| Precursor Ion (IS) | m/z 303.1 | [this compound + H]+ |
| Product Ion (IS) | m/z 187.1 | [Ethylated Guanine-d5 + H]+ |
Isotope Dilution Mass Spectrometry Using this compound as an Internal Standard
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). nih.gov this compound is an ideal internal standard for the quantification of O6-Ethyl-2'-deoxyguanosine for several reasons:
Chemical and Physical Similarity: The deuterated standard is chemically identical to the analyte, meaning it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.
Mass Difference: The five deuterium (B1214612) atoms provide a distinct mass difference between the analyte and the internal standard, allowing for their simultaneous detection and differentiation by the mass spectrometer.
Accurate Quantification: By adding a known amount of the this compound internal standard to the sample prior to analysis, the concentration of the endogenous analyte can be accurately determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This approach significantly improves the precision and accuracy of the measurement.
Fragmentation Analysis and Structural Elucidation by MS/MS
Tandem mass spectrometry (MS/MS) is not only used for quantification but also for the structural elucidation of DNA adducts. The fragmentation pattern of a molecule in the collision cell of a mass spectrometer provides a unique fingerprint that can be used to confirm its identity.
For nucleoside adducts like O6-Ethyl-2'-deoxyguanosine, the most common fragmentation pathway under collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond that links the ethylated guanine base to the deoxyribose sugar moiety. This results in the neutral loss of the deoxyribose group (mass of 116.1 Da) and the formation of a protonated ethylated guanine base.
Fragmentation of O6-Ethyl-2'-deoxyguanosine:
Precursor Ion ([M+H]+): m/z 298.1
Primary Product Ion: m/z 182.1 (loss of 116.0 Da)
Fragmentation of this compound:
Precursor Ion ([M+H]+): m/z 303.1
Primary Product Ion: m/z 187.1 (loss of 116.0 Da)
Further fragmentation of the ethylated guanine base can occur at higher collision energies, providing additional structural information. This detailed fragmentation analysis is crucial for confirming the identity of the adduct in complex biological samples and for distinguishing it from other potential isomers.
Immunoassays and Antibody-Based Detection of O6-Ethyl-2'-deoxyguanosine Adducts
Immunoassays offer a complementary approach to LC-MS/MS for the detection of DNA adducts. These methods are based on the highly specific recognition of the adduct by antibodies and can be configured for high-throughput screening of samples. While immunoassays are typically developed for the non-deuterated O6-Ethyl-2'-deoxyguanosine, the principles and reagents are relevant as the deuterated form, being chemically identical in terms of its antigenic determinant, would be recognized by the same antibodies.
Development and Characterization of Monoclonal and Polyclonal Antibodies Specific to O6-Ethyl-2'-deoxyguanosine
The production of high-affinity and specific antibodies is the cornerstone of any successful immunoassay. Both monoclonal and polyclonal antibodies have been developed for the detection of O6-Ethyl-2'-deoxyguanosine. nih.govnih.gov
Polyclonal Antibodies: These are generated by immunizing an animal (e.g., a rabbit) with an immunogen, which is typically O6-ethylguanosine conjugated to a carrier protein like keyhole limpet hemocyanin (KLH). nih.gov The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the O6-ethylguanosine molecule.
Monoclonal Antibodies: These are produced from a single B-cell clone and are therefore a homogeneous population of antibodies that all recognize the same specific epitope. nih.gov This high degree of specificity can reduce cross-reactivity with other structurally similar molecules.
The characterization of these antibodies involves determining their affinity for the target adduct and their cross-reactivity with other normal and alkylated DNA components. High-affinity antibodies are essential for developing sensitive assays capable of detecting low levels of DNA adducts. nih.gov
| Antibody Type | Advantages | Disadvantages |
| Polyclonal | - Higher overall signal due to recognition of multiple epitopes. - More tolerant of small changes in the antigen's structure. | - Batch-to-batch variability. - Potential for higher cross-reactivity. |
| Monoclonal | - High specificity for a single epitope. - Consistent performance due to homogeneity. - Can be produced in unlimited quantities. | - May be more sensitive to changes in the epitope's conformation. - Lower overall signal in some applications. |
Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies for O6-Ethyl-2'-deoxyguanosine
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for the quantification of antigens. A competitive ELISA is the most common format for the detection of small molecules like DNA adducts.
In a typical competitive ELISA for O6-Ethyl-2'-deoxyguanosine:
The wells of a microtiter plate are coated with a conjugate of O6-ethylguanosine and a protein (e.g., bovine serum albumin).
The sample containing the unknown amount of O6-Ethyl-2'-deoxyguanosine is added to the wells along with a specific primary antibody.
The free O6-Ethyl-2'-deoxyguanosine in the sample competes with the coated O6-ethylguanosine for binding to the limited amount of primary antibody.
After an incubation period, the unbound reagents are washed away.
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
Following another wash step, a substrate for the enzyme is added, which results in a color change.
The intensity of the color is inversely proportional to the concentration of O6-Ethyl-2'-deoxyguanosine in the sample. The concentration is determined by comparing the signal to a standard curve generated with known concentrations of the adduct.
ELISA methodologies provide a sensitive and high-throughput means of screening for the presence of O6-Ethyl-2'-deoxyguanosine adducts in biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and environment of molecules in solution. In the context of this compound research, NMR is indispensable for confirming the chemical structure of the adduct and for investigating its effects on the conformation of DNA.
1H and 13C NMR for Structural Confirmation of this compound
¹H (proton) and ¹³C (carbon-13) NMR are primary methods used to elucidate and confirm the molecular structure of organic compounds, including modified nucleosides like this compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of O6-Ethyl-2'-deoxyguanosine, signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3) would be clearly visible. However, for this compound, the five hydrogen atoms of the ethyl group are replaced with deuterium. Since deuterium is not observed in ¹H NMR, the characteristic signals for the ethyl group are absent. The confirmation of the structure, therefore, relies on the precise chemical shifts and coupling patterns of the remaining protons in the deoxyguose sugar and the guanine base. Key observable protons include the H8 and H1' protons, which provide information about the glycosidic bond orientation.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum would confirm the presence of the carbons in the guanine base, the deoxyribose sugar, and the ethyl group. The deuterium substitution in the ethyl group (-CD2-CD3) causes the corresponding carbon signals to appear as multiplets due to C-D coupling and to be shifted slightly upfield compared to their non-deuterated counterparts. This provides definitive evidence of the isotopic labeling.
Below is a table of expected ¹H chemical shifts for the non-deuterated protons in this compound in a solvent like DMSO-d6.
| Proton | Expected Chemical Shift (ppm) |
| H8 (Guanine) | ~8.1 |
| H1' (Sugar) | ~6.2 |
| H2'/H2'' (Sugar) | ~2.3 - 2.8 |
| H3' (Sugar) | ~4.4 |
| H4' (Sugar) | ~3.9 |
| H5'/H5'' (Sugar) | ~3.5 - 3.7 |
| NH2 (Guanine) | ~6.6 |
Note: The table is interactive. Click on headers to sort.
NMR Studies of this compound Containing DNA Oligonucleotides
When this compound is incorporated into a DNA oligonucleotide, high-resolution NMR can be used to study the structural perturbations caused by this lesion. These studies are crucial for understanding the mechanisms of mutagenesis and repair. Research on analogous O6-alkylguanine adducts provides a framework for these investigations. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton signals and determine spatial proximities between protons. nih.gov
Key findings from such studies on related adducts include:
Base Pairing Disruption: The ethyl group at the O6 position prevents the formation of the standard Watson-Crick hydrogen bonds with cytosine. NMR studies can identify the nature of the mismatched pair, for example, an O6-ethylG:T mispair, by observing unusual chemical shifts for the imino protons involved in base pairing. nih.gov For instance, imino protons in non-standard pairs often resonate at higher fields (8.5-9.0 ppm) compared to those in stable Watson-Crick pairs (12.5-14.5 ppm). nih.gov
Conformational Changes: The presence of the adduct can alter the local DNA structure. The glycosidic torsion angle, which describes the rotation around the bond connecting the base to the sugar, can switch from the usual anti conformation to a syn conformation. nih.gov This change is detectable through specific NOE patterns between the base protons and the sugar protons. nih.gov
Backbone Perturbation: Phosphorus-31 (³¹P) NMR can be used to probe the DNA phosphodiester backbone. The presence of an adduct can cause significant changes in the ³¹P chemical shifts, indicating a distorted backbone structure in the vicinity of the lesion. nih.gov
Electrochemical and Optical Biosensors for this compound Detection
Biosensors offer rapid, sensitive, and often label-free detection of specific biomolecules, making them a promising alternative to traditional analytical methods.
Electrochemical Biosensors: These devices detect changes in electrochemical properties resulting from a biorecognition event. nih.govnih.gov For this compound, an electrochemical biosensor could be developed based on the direct oxidation of the guanine base. nih.gov DNA containing the adduct would be immobilized on an electrode surface (e.g., glassy carbon). The presence of the ethyl group at the O6 position alters the electronic properties of the guanine base, which can lead to a change in its oxidation potential or current, detectable by techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV). nih.gov Alternatively, specific antibodies or DNA repair enzymes that recognize the O6-Ethyl-2'-deoxyguanosine adduct could be used as the biorecognition element, where binding to the adduct on the electrode surface would trigger a measurable electrical signal.
Optical Biosensors: Optical biosensors measure changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance (SPR), upon interaction with the target analyte. nih.gov A potential optical biosensor for this compound could employ a fluorescence-based immunoassay. In this format, an antibody specific to the adduct is used. A competitive assay could be designed where the sample DNA competes with a known amount of fluorescently-labeled O6-Ethyl-2'-deoxyguanosine for binding to the antibody, with the resulting fluorescence signal being inversely proportional to the amount of adduct in the sample. Another approach involves SPR, where the binding of the adduct-containing DNA to a sensor chip functionalized with a recognition element (like an antibody) causes a change in the refractive index, which is detected in real-time.
| Sensor Type | Principle | Potential Application for O6-Ethyl-2'-dG-d5 | Advantages |
| Electrochemical | Measures changes in electrical signals (current, potential) upon analyte binding. nih.gov | Direct oxidation of the modified guanine base or antibody-based recognition on an electrode. | High sensitivity, rapid detection, low cost, miniaturization potential. nih.gov |
| Optical (Fluorescence) | Detects changes in fluorescence intensity, lifetime, or polarization. mdpi.com | Competitive immunoassays using fluorescently-labeled adducts or aptamer-based sensors. | Very high sensitivity, multiplexing capabilities. |
| Optical (SPR) | Measures changes in refractive index at a metal surface due to molecular binding. nih.gov | Label-free detection of adduct-containing DNA binding to immobilized antibodies or repair enzymes. | Real-time, label-free detection of binding kinetics. |
Note: The table is interactive. Click on headers to sort.
32P-Postlabeling Assays for this compound Adducts
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, including this compound. nih.govnih.gov Its major advantage is the ability to detect extremely low levels of DNA damage, as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies involving environmental or low-dose exposures. nih.govnih.gov
The procedure involves four main steps: nih.govnih.gov
Enzymatic Digestion: DNA is enzymatically hydrolyzed to its constituent normal and adducted deoxynucleoside 3'-monophosphates.
Adduct Enrichment: The bulky, hydrophobic nature of the O6-Ethyl-2'-deoxyguanosine adduct allows for its enrichment from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or solid-phase extraction.
Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The separated adducts are then detected and quantified by measuring their radioactive decay using autoradiography or phosphorimaging.
The sensitivity and versatility of the ³²P-postlabeling assay make it a cornerstone technique in molecular epidemiology and carcinogenesis research for monitoring DNA adducts like this compound in biological samples from humans and experimental models. nih.gov
Computational and Theoretical Investigations of O6 Ethyl 2 Deoxyguanosine D5
Molecular Dynamics Simulations of O6-Ethyl-2'-deoxyguanosine Adducted DNA
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and structural perturbations of biomolecules, including DNA. When an O6-ethyl group is attached to guanine (B1146940), it can disrupt the normal Watson-Crick base pairing with cytosine. MD simulations of DNA duplexes containing an O6-Ethyl-2'-deoxyguanosine lesion can provide insights into the structural distortions it induces.
These simulations typically track the atomic positions of the DNA duplex over time, revealing changes in the local and global DNA structure. Key parameters that are often analyzed include:
Base Pairing Geometry: The presence of the ethyl group at the O6 position of guanine can lead to altered hydrogen bonding patterns. Instead of the standard G:C pairing, O6-Ethyl-2'-deoxyguanosine has a propensity to mispair with thymine (B56734) (T). MD simulations can quantify the stability and geometry of both O6-EtG:C and O6-EtG:T base pairs within the DNA helix.
Helical Parameters: The introduction of the O6-Ethyl-2'-deoxyguanosine adduct can cause localized changes in the DNA helical structure. MD simulations can calculate various helical parameters, such as rise, twist, slide, and roll, at the lesion site and surrounding base pairs. These calculations help to characterize the extent of the structural distortion.
Solvent Accessibility: The ethyl group can alter the solvent accessible surface area of the DNA major and minor grooves. This can, in turn, affect the binding of water molecules, ions, and proteins to the DNA.
Flexibility and Dynamics: MD simulations can reveal changes in the flexibility of the DNA backbone and the sugar-phosphate chain in the vicinity of the adduct. Increased flexibility or altered dynamics can be a signal for recognition by DNA repair enzymes.
| Parameter | Expected Impact of O6-Ethyl-2'-deoxyguanosine | Significance |
| Base Pairing | Destabilization of G:C pairing; stabilization of G:T mispairing. | A structural basis for the mutagenic potential of the adduct. |
| Helical Twist | Localized decrease or increase at the lesion site. | Indicates distortion of the DNA double helix. |
| Groove Width | Potential widening of the minor groove. | May influence the binding of DNA repair proteins. |
| Backbone Torsion Angles | Alterations in the sugar-phosphate backbone conformation. | Can lead to kinking or bending of the DNA. |
Quantum Mechanical Calculations of O6-Ethyl-2'-deoxyguanosine Reactivity and Stability
Quantum mechanical (QM) calculations are employed to investigate the electronic structure, reactivity, and stability of molecules with high accuracy. For O6-Ethyl-2'-deoxyguanosine, QM methods can provide fundamental insights that are not accessible through classical molecular mechanics methods used in MD simulations.
Key applications of QM calculations in the study of O6-Ethyl-2'-deoxyguanosine include:
Electronic Properties: QM calculations can determine the distribution of electron density within the modified guanine base. This can reveal how the ethyl group affects the aromaticity and the electrostatic potential of the molecule, which are crucial for its interactions with other molecules.
Reaction Mechanisms: These calculations can be used to model the chemical reactions involved in the formation and repair of the O6-Ethyl-2'-deoxyguanosine adduct. For instance, the reaction pathway for the transfer of the ethyl group to a DNA repair protein can be elucidated, including the identification of transition states and the calculation of activation energies.
Spectroscopic Properties: QM methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the experimental characterization of the adduct.
Base Pairing Energies: QM calculations can provide accurate estimations of the interaction energies between O6-Ethyl-2'-deoxyguanosine and its potential pairing partners, cytosine and thymine. These calculations can help to explain the thermodynamic basis for the observed pairing preferences.
| QM Calculation Type | Information Gained for O6-Ethyl-2'-deoxyguanosine | Relevance |
| Density Functional Theory (DFT) | Electron distribution, electrostatic potential, and reaction energetics. | Understanding the chemical reactivity and stability of the adduct. |
| Ab initio methods | Highly accurate electronic structure and energy calculations. | Providing benchmark data for more approximate methods. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Aiding in the experimental detection and characterization. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bonding interactions. | Detailed insight into the electronic effects of the ethyl group. |
Docking Studies of DNA Repair Enzymes with O6-Ethyl-2'-deoxyguanosine Lesions
The repair of O6-alkylguanine lesions is primarily carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT) in humans. This protein directly transfers the alkyl group from the guanine O6 position to a cysteine residue in its active site in a suicide inactivation mechanism.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies of O6-Ethyl-2'-deoxyguanosine within the active site of AGT can provide valuable information about the recognition and repair process.
Key insights from docking studies include:
Binding Pose: Docking simulations can predict the most likely binding orientation of the O6-Ethyl-2'-deoxyguanosine-containing DNA within the AGT active site. This includes the positioning of the ethylated guanine for the transfer reaction.
Key Interactions: These studies can identify the specific amino acid residues in the AGT active site that form hydrogen bonds, van der Waals interactions, or electrostatic interactions with the DNA and the O6-Ethyl-2'-deoxyguanosine lesion.
Binding Affinity: Docking programs can estimate the binding affinity between the protein and the adducted DNA. This can be used to compare the recognition of different alkyl adducts by the repair protein.
Mechanism of Repair: By visualizing the docked complex, researchers can gain a better understanding of the structural basis for the direct reversal of the DNA damage.
| Interacting AGT Residue | Potential Interaction with O6-EtG-DNA | Significance for Repair |
| Cysteine (active site) | Covalent bond formation with the ethyl group. | The key step in the direct repair mechanism. |
| Tyrosine/Arginine | Hydrogen bonding with the phosphate (B84403) backbone. | Stabilization of the DNA-protein complex. |
| Glycine-rich loop | Steric interactions with the flipped-out nucleotide. | Facilitates the access of the lesion to the active site. |
| Helix-turn-helix motif | Non-specific DNA binding. | Initial recognition of the DNA duplex. |
In Silico Prediction of O6-Ethyl-2'-deoxyguanosine Mutagenic Hotspots
The mutagenic potential of a DNA adduct can be influenced by the local DNA sequence context. Certain DNA sequences may be more prone to the formation of adducts or may be less efficiently repaired, leading to "mutagenic hotspots." In silico methods can be used to predict these hotspots by analyzing the relationship between DNA sequence and mutagenicity. rsc.orgnih.govkpi.ua
Approaches for predicting mutagenic hotspots for O6-Ethyl-2'-deoxyguanosine include:
Sequence-Based Models: These models use statistical or machine learning approaches to identify sequence motifs that are associated with higher mutation frequencies in the presence of alkylating agents. rsc.org The training data for these models often comes from large-scale sequencing studies of mutations induced by such agents.
Structure-Based Models: These models consider the three-dimensional structure of DNA and how the local sequence influences the conformation and dynamics of the O6-Ethyl-2'-deoxyguanosine adduct. For example, certain flanking bases might stabilize a mispaired conformation, thereby increasing the likelihood of a mutation.
Repair Efficiency Models: The efficiency of DNA repair by enzymes like AGT can be sequence-dependent. In silico models can be developed to predict how the local DNA sequence affects the binding and catalytic activity of AGT, thus identifying sequences where the adduct is more likely to persist and cause mutations.
| Predictive Model Type | Input Data | Predicted Output | Relevance to Mutagenesis |
| Machine Learning | DNA sequence, adduct type, experimental mutation data. | Probability of mutation at a specific site. | Identification of sequences at high risk for mutation. |
| Molecular Mechanics | DNA sequence, adduct structure. | DNA conformational preferences and stability. | Understanding the structural basis of sequence-dependent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Chemical properties of the adduct and DNA sequence features. | Predicted mutagenic activity. | A rapid screening tool for assessing mutagenic potential. |
Mechanistic Insights from in Vitro and Cellular Model Systems Incorporating O6 Ethyl 2 Deoxyguanosine D5
Site-Specific Incorporation of O6-Ethyl-2'-deoxyguanosine-d5 into Reporter Genes
To understand the precise mutagenic consequences of a single DNA lesion, researchers employ shuttle vector or plasmid-based reporter gene systems. nih.govelifesciences.orgresearchgate.net In this approach, a synthetic oligonucleotide containing a single, site-specifically placed this compound adduct is ligated into a reporter gene, such as lacZ or supF. elifesciences.org This modified vector is then introduced into host cells (e.g., mammalian or bacterial cells) to replicate.
The use of the deuterated (-d5) form is crucial for two main purposes: first, to confirm the successful and accurate incorporation of the adduct into the oligonucleotide via mass spectrometry; and second, to track the fate of the adduct within the cell. After replication in the host cells, the vectors are recovered, and the DNA sequence of the reporter gene is analyzed. The presence of the O6-EtG adduct can lead to mispairing during DNA replication, typically causing a G→A transition mutation. oup.comnih.gov By sequencing the progeny vectors, the frequency and type of mutation induced by the adduct can be determined with high accuracy.
Studies using non-labeled O6-ethylguanine have shown that when vectors containing this adduct replicate in repair-deficient cells, a high frequency of G→A mutations is observed at the site of the adduct. nih.govpnas.org Conversely, in cells proficient in the repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), the mutation frequency is significantly reduced, demonstrating the enzyme's critical role in preventing this specific type of mutagenesis. nih.govpnas.org
Use of this compound in Reconstitution Assays for DNA Repair Pathways
Reconstitution assays are in vitro systems that allow for the study of complex biological processes, such as DNA repair, in a controlled environment. These assays typically involve combining purified DNA repair proteins with a DNA substrate containing a specific lesion. This compound is instrumental in creating these DNA substrates.
Oligonucleotides containing a single this compound adduct are synthesized and used as substrates for purified DNA repair enzymes, most notably AGT (also known as O6-methylguanine-DNA methyltransferase, or MGMT). nih.govnih.gov AGT is a "suicide" enzyme that repairs O6-alkylguanine adducts by covalently transferring the alkyl group from the DNA to a cysteine residue in its own active site, thereby inactivating the protein. nih.govyoutube.com
In a typical assay, the deuterated adduct-containing oligonucleotide is incubated with purified AGT protein. The repair reaction can be monitored over time by separating the repaired DNA from the unrepaired substrate and the inactivated protein-adduct complex. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can then be used to quantify the remaining this compound in the DNA, providing a direct measure of the enzyme's repair activity and efficiency. nih.gov These assays have been crucial in comparing the repair efficiency of AGT from different species or the activity of mutant AGT proteins on various alkyl adducts. nih.gov
| Assay Component | Role in Reconstitution Assay | Analytical Method |
| This compound | Forms the specific lesion within the DNA substrate. | Used to synthesize the modified oligonucleotide. |
| Purified AGT/MGMT Protein | The enzyme whose repair activity is being measured. | Incubated with the DNA substrate. |
| Repaired DNA | The product of the enzymatic reaction. | Quantified by HPLC-MS to determine reaction kinetics. |
| Inactivated AGT-Adduct Complex | The byproduct of the "suicide" repair mechanism. | Can be analyzed to confirm the mechanism of transfer. |
Studies on Cellular Responses to this compound in Genetically Engineered Cell Lines
Genetically engineered cell lines, particularly those deficient in specific DNA repair pathways, are invaluable for studying the cellular processing of DNA adducts. To investigate the role of AGT, researchers utilize pairs of cell lines: one that is repair-proficient (often designated mex+ or AGT+) and a corresponding line that is deficient in AGT activity (mex- or AGT-). nih.govpnas.org
Plasmids containing a site-specifically incorporated this compound are introduced into these cell lines. The stable isotope label allows for sensitive and specific tracking of the adduct's fate. In AGT-proficient cells, the level of the deuterated adduct decreases over time, indicating active repair. nih.gov In contrast, in AGT-deficient cells, the adduct persists, leading to downstream consequences. The primary outcome of persistent O6-EtG is the induction of G→A transition mutations during DNA replication. oup.comnih.gov Studies have shown that AGT-deficient cells exhibit significantly higher mutation frequencies after exposure to ethylating agents compared to their proficient counterparts. nih.govpnas.org
These experiments demonstrate that the AGT protein is the principal defense against the mutagenic effects of O6-ethylguanine. nih.govnih.gov The failure to repair this lesion is a direct cause of the specific mutational signature associated with exposure to ethylating carcinogens.
| Cell Line | Key Characteristic | Expected Outcome with O6-EtG-d5 | Research Finding |
| AGT-Proficient (mex+) | Expresses functional AGT/MGMT protein. | Rapid removal of the d5-ethyl group from guanine (B1146940). | Low mutation frequency. nih.govpnas.org |
| AGT-Deficient (mex-) | Lacks functional AGT/MGMT protein. | Persistence of the this compound adduct. | High frequency of G→A transition mutations. nih.govpnas.org |
Analysis of this compound Fate in Mammalian and Prokaryotic Cell Cultures
The ultimate fate of a DNA adduct within a cell is a balance between repair, replication, and other cellular processes. By treating mammalian or prokaryotic cell cultures with an agent that forms O6-ethylguanine and then isolating the DNA at various time points, the persistence of the adduct can be measured. Using an analytical method like isotope dilution mass spectrometry, this compound can be employed as an internal standard for the highly accurate quantification of the non-labeled adduct formed in the cellular DNA. nih.gov
In both mammalian and prokaryotic cells, the primary pathway for removing O6-EtG is direct reversal by an AGT protein. nih.gov If the lesion is not repaired before the cell undergoes DNA replication, it can direct the misincorporation of thymine (B56734) opposite the lesion, leading to a G:C to A:T transition mutation in the subsequent round of replication. oup.com
Studies in Salmonella typhimurium have shown a threshold-like dose-response for mutagenesis induced by N-nitroso-N-ethylurea (NEU), which correlates with the formation of O6-EtG. nih.gov This suggests that at low doses, a constitutive repair system efficiently removes the adducts, but this system becomes saturated at higher doses, leading to a sharp increase in mutations. nih.gov In mammalian cells, the level of AGT expression is a critical determinant of cellular resistance to the mutagenic and cytotoxic effects of ethylating agents. nih.govnih.govnih.gov
Studies on the Adaptive Response to Alkylating Agents Involving this compound
In certain bacteria, such as Escherichia coli, exposure to low levels of alkylating agents induces an "adaptive response," which involves the upregulation of a set of genes that increase resistance to subsequent higher doses. A key component of this response is the Ada protein, which has two active sites. One site repairs methylphosphotriesters, and the other repairs O6-alkylguanine and O4-alkylthymine adducts. oup.comnih.gov
The use of this compound in DNA substrates allows for detailed in vitro studies of the repair kinetics of the Ada protein. By incubating Ada with DNA containing the deuterated adduct, researchers can measure its efficiency in removing the ethyl group. Repair of O6-EtG by the Ada protein involves the same "suicide" mechanism as mammalian AGT, where the ethyl group is transferred to an internal cysteine residue. oup.com This transfer irreversibly inactivates the protein's ability to repair this specific lesion. oup.com
These studies help to elucidate how the adaptive response provides protection against the mutagenic effects of compounds that form O6-ethylguanine. The induction of the Ada protein allows the bacteria to more effectively handle an increased load of these DNA lesions, reducing the likelihood of mutation and promoting survival. nih.gov
Broader Mechanistic Implications of O6 Ethyl 2 Deoxyguanosine D5 in Genomic Instability and Disease Etiology
Role of O6-Ethyl-2'-deoxyguanosine in the Initiation of Alkylation-Induced Mutagenesis
The formation of the O6-Ethyl-2'-deoxyguanosine (O6-EtdGuo) adduct in DNA is a pivotal initiating event in alkylation-induced mutagenesis. When ethylating agents react with DNA, the O6 position of guanine (B1146940) is a primary target for ethyl group addition. researchgate.net This modification alters the hydrogen bonding properties of the guanine base. During DNA replication, the modified O6-ethylguanine base preferentially mispairs with thymine (B56734) instead of its correct partner, cytosine. researchgate.netnih.gov
This mispairing event leads to the insertion of a thymine base opposite the O6-ethylguanine during the first round of DNA replication. In the subsequent round of replication, this thymine will correctly pair with adenine. The ultimate result of this process is a permanent G:C to A:T transition mutation in the DNA sequence. nih.gov
Research has demonstrated the high mutagenic potential of this lesion. Studies in Salmonella typhimurium treated with N-nitroso-N-ethylurea (NEU) showed a direct correlation between the formation of O6-ethylguanine and the induction of mutations, with calculations suggesting that approximately one-third of these adducts in the DNA lead to mutations. nih.gov Further studies in Escherichia coli have shown that replication past various O6-alkyl-dG lesions is highly efficient and exclusively directs G → A mutations. nih.gov The frequency of these mutations was observed to increase with the size of the alkyl group attached to the guanine base. nih.gov The potent mutagenicity is underscored by findings that DNA templates modified by N-ethyl-N-nitrosourea (ENU) showed a 20- to 50-fold increase in the frequency of G→A transition mutations during in vitro DNA synthesis. nih.gov
Mechanistic Pathways Linking O6-Ethyl-2'-deoxyguanosine to Early Cellular Transformations
The mutagenic potential of O6-EtdGuo provides a direct mechanistic link to the early stages of cellular transformation and carcinogenesis. The G:C to A:T transition mutations induced by this adduct can occur randomly throughout the genome. When these mutations affect critical genes that regulate cell growth and division, such as proto-oncogenes and tumor suppressor genes, they can trigger the process of malignant transformation.
For instance, a mutation in a proto-oncogene can lead to a constitutively active protein product that promotes uncontrolled cell proliferation. Conversely, a mutation in a tumor suppressor gene can inactivate its protein product, removing a crucial brake on cell division. The accumulation of such mutations is a hallmark of cancer development. The persistence of O6-EtdGuo in the DNA of replicating cells is a critical factor; if the adduct is not removed by DNA repair mechanisms before the cell divides, it is highly likely to cause a permanent mutation. nih.gov
The importance of repairing this specific lesion has been demonstrated experimentally. Rat fibroblast cell lines that were deficient in repairing O6-EtGua (R-) showed significantly higher frequencies of malignant conversion after exposure to the ethylating agent N-ethyl-N-nitrosourea (EtNU) compared to variant cell lines that were proficient in this repair (R+). nih.gov Cells from the repair-deficient line gave rise to highly malignant tumors when implanted in rats, highlighting that the cellular capacity for repairing O6-alkylguanine is a critical determinant in the risk of malignant conversion by N-nitroso carcinogens. nih.gov Furthermore, studies in mice have shown that a deficiency in the mismatch repair (MMR) system, which can recognize some forms of DNA damage, synergistically collaborates with ENU-induced mutagenesis to accelerate tumorigenesis, specifically lymphomagenesis. aacrjournals.org
O6-Ethyl-2'-deoxyguanosine as a Paradigm for Ethylating Agent-Induced DNA Damage
O6-Ethyl-2'-deoxyguanosine is considered a paradigmatic DNA lesion for studying the genotoxic effects of ethylating agents. It is one of the major pro-mutagenic adducts formed by this class of carcinogens, and its formation, persistence, repair, and mutagenic consequences have been extensively studied to understand the mechanisms of chemical carcinogenesis. nih.gov
The level of O6-EtdGuo in cellular DNA serves as a critical molecular dosimeter, providing a quantitative measure of biologically effective exposure to ethylating agents. Its strong association with specific mutational outcomes (G:C to A:T transitions) allows researchers to trace the molecular fingerprints of exposure to these agents in the genomes of tumors. nih.gov
The cellular response to O6-EtdGuo, particularly its recognition and removal by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), is a key determinant of cell fate and cancer susceptibility. nih.gov Tissues with low levels of AGT activity, such as the brain, exhibit higher persistence of O6-EtdGuo and are often more susceptible to the carcinogenic effects of ethylating agents. nih.govnih.gov Therefore, studying O6-EtdGuo provides a model for understanding the interplay between DNA damage, DNA repair, and organ-specific cancer risk.
Correlation of O6-Ethyl-2'-deoxyguanosine Formation with Specific Alkylating Agent Exposure (e.g., N-ethyl-N-nitrosourea)
A direct and quantifiable correlation exists between exposure to specific ethylating agents, such as N-ethyl-N-nitrosourea (ENU), and the formation of O6-EtdGuo in DNA. ENU is a potent alkylating agent that does not require metabolic activation to exert its mutagenic effects. wikipedia.org It directly transfers its ethyl group to nucleophilic sites in DNA, with the O6-position of guanine being a critical target. wikipedia.org
Studies have meticulously documented the formation of this adduct in various experimental systems following ENU exposure. For example, when fetal rat brain cells were exposed to ENU in vitro, O6-EtdGuo was readily formed in the DNA. aacrjournals.org The extent of its formation was found to be influenced by the structure of chromatin, with the O6 atom of guanine being more accessible to ethylation in less condensed chromatin regions. aacrjournals.org
The table below summarizes findings on the relative formation of O6-EtdGuo in different DNA structures after exposure to ENU, demonstrating the influence of genomic organization on adduct formation.
| DNA Structure | Relative O6-EtdGuo Formation Value | Reference |
|---|---|---|
| Naked DNA | 1.0 | aacrjournals.org |
| Internucleosomal DNA (Linker) | ~1.0 | aacrjournals.org |
| Histone H1-depleted Chromatin Fibers | ~0.6 | aacrjournals.org |
| Nucleosome Core Particles | ~0.5 | aacrjournals.org |
| Condensed Chromatin Fibers (25-35 nm) | ~0.4 | aacrjournals.org |
Research in Salmonella typhimurium also demonstrated a dose-dependent formation of O6-ethylguanine following treatment with N-nitroso-N-ethylurea, which showed a threshold-like behavior attributed to a saturable, constitutive DNA repair activity in the bacteria. nih.gov In rats exposed to ENU, O6-EtdGuo was found to be highly persistent in the DNA of brain tissue, while it was enzymatically removed from the DNA of other tissues like the liver, correlating with the neuro-oncogenic specificity of this compound. nih.gov
Future Directions and Emerging Research Avenues for O6 Ethyl 2 Deoxyguanosine D5 Studies
Development of Novel Methodologies for Ultrasensitive O6-Ethyl-2'-deoxyguanosine-d5 Detection
The precise measurement of DNA adducts, which often exist at extremely low levels (e.g., one adduct per 10⁸ to 10¹⁰ nucleotides), is fundamental to understanding the impact of chemical exposures. nih.govresearchgate.net The development of next-generation analytical methods is crucial for enhancing detection sensitivity and throughput. Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of DNA adducts, a process that relies heavily on stable isotope-labeled internal standards like this compound for accuracy. nih.govnih.govnih.gov
Future research is focused on pushing the limits of detection even further. Innovations in mass spectrometry, such as advancements in ion trap (IT) and triple quadrupole (QqQ) technologies, are enabling more sensitive and specific adduct detection. mdpi.com Methodologies incorporating online sample preparation, such as column switching, streamline the analytical process and reduce potential sample loss or contamination, which is critical when dealing with minute quantities of DNA. nih.govnih.gov Another highly sensitive technique, ³²P-postlabeling, is capable of detecting adducts in very small DNA samples (1–10 μg) and can identify multiple adducts simultaneously. nih.gov The goal is to achieve routine quantification in the attomolar to zeptomolar range, allowing for analysis from micro-scale biological samples like circulating free DNA or single cells.
| Methodology | Key Features | Typical Limit of Quantification (LOQ) for Similar Adducts | Reference |
|---|---|---|---|
| LC-MS/MS with ESI | High specificity and accuracy, requires stable isotope internal standard (e.g., this compound). | 24 fmol on column (for O6-mdGuo) | nih.gov |
| Online Column-Switching LC-MS/MS | Automated sample cleanup and concentration, improving throughput and reproducibility. | 20 fmol from 350 µg DNA (for 1,N2-etheno-dG) | nih.gov |
| ³²P-Postlabeling Assay | Extremely sensitive, does not require an adduct-specific standard for detection, suitable for screening. | ~1 adduct per 10¹⁰ nucleotides | nih.gov |
| UPLC-QqQ-MS | Ultra-high performance separation combined with sensitive mass spectrometric detection. | Linear concentration range of 5–200 ng/mL (for N2-Et-dG) | nih.gov |
Exploration of this compound Interactions with Epigenetic Regulators
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. longdom.org Key epigenetic mechanisms include DNA methylation and histone modifications. nih.gov The presence of a DNA adduct like O6-ethylguanosine can be considered an "epigenetic-like" modification, as it alters the chemical nature of the DNA base without changing the sequence and has the potential to disrupt the reading and writing of epigenetic marks.
A primary interactor with O6-alkylguanine adducts is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which directly removes the ethyl group, thereby preventing mutations. oup.com However, the influence of this adduct on the core epigenetic machinery is a compelling area for future research. For instance, it is unknown how the presence of an O6-ethyl group on a guanine (B1146940) within a CpG dinucleotide—the primary site of DNA methylation in mammals—affects the function of DNA methyltransferases (DNMTs). wikipedia.org It is plausible that the adduct could inhibit or alter the activity of DNMTs, leading to localized hypomethylation. Conversely, the adduct might influence the binding of methyl-CpG-binding domain (MBD) proteins, which are crucial for interpreting DNA methylation signals and recruiting repressive protein complexes. nih.govwikipedia.org These interactions could provide a mechanistic link between exposure to ethylating agents and long-term changes in gene expression patterns.
| Epigenetic Regulator | Potential Interaction with O6-Ethyl-2'-deoxyguanosine | Potential Consequence | Reference |
|---|---|---|---|
| O6-Alkylguanine-DNA Alkyltransferase (AGT) | Direct enzymatic repair of the lesion. AGT transfers the ethyl group to one of its own cysteine residues. | Prevention of mutations; AGT protein is consumed in the reaction. | oup.com |
| DNA Methyltransferases (DNMTs) | Steric hindrance or altered recognition of CpG sites containing the adduct. | Disruption of maintenance or de novo DNA methylation patterns, potentially leading to gene dysregulation. | longdom.orgwikipedia.org |
| Methyl-CpG-Binding Domain (MBD) Proteins | Altered binding affinity to methylated CpG sites adjacent to or containing the adduct. | Incorrect reading of the epigenetic code, potentially affecting transcriptional repression. | nih.govwikipedia.org |
| Histone Modifying Enzymes | Recruitment or inhibition of these enzymes by the DNA damage response initiated by the adduct. | Changes in local chromatin structure (e.g., histone acetylation/methylation), impacting gene accessibility. | nih.govmedlineplus.gov |
Integration of this compound Research with Systems Biology Approaches
Systems biology seeks to understand the larger picture of how biological systems function by integrating multiple layers of biological information. The study of O6-Ethyl-2'-deoxyguanosine can be expanded from a focus on a single molecular lesion to its impact on the entire cellular network. "DNA adductomics," an emerging field, aims to comprehensively map all DNA adducts within a genome, and this compound is an essential tool for the quantitative aspect of this approach. mdpi.com
By combining adductomic data with other 'omics' technologies, researchers can build comprehensive models of the cellular response to ethylating agents. For example, integrating transcriptomics (RNA sequencing) can reveal which genes and pathways are up- or down-regulated in response to the formation of O6-ethylguanine adducts. Proteomics can identify changes in the levels of DNA repair proteins, cell cycle regulators, and other key cellular components. Metabolomics could uncover shifts in metabolic pathways as the cell responds to the damage. This integrated approach will provide a holistic view of the consequences of this specific type of DNA damage, moving beyond its direct mutagenic potential to understand its role in broader cellular stress response networks.
| 'Omics' Approach | Data Generated | Integrated Research Question for O6-Ethyl-2'-deoxyguanosine |
|---|---|---|
| Adductomics | Quantitative profile of O6-ethylguanine and other DNA adducts. | What is the landscape of DNA damage following exposure to ethylating agents? |
| Transcriptomics | Whole-genome gene expression profiles. | How does the cell alter gene expression (e.g., DNA repair, apoptosis pathways) in response to the adduct? |
| Proteomics | Global protein expression and post-translational modifications. | Which proteins are synthesized or modified to manage or repair the O6-ethylguanine lesion? |
| Metabolomics | Profile of small-molecule metabolites. | How does the presence of the adduct impact cellular metabolism and bioenergetics? |
Design of Next-Generation Molecular Probes Based on this compound for Mechanistic Research
While this compound is an effective probe for mass spectrometry, its basic structure can be further modified to create advanced molecular tools for mechanistic studies in cell biology. The core nucleoside can serve as a scaffold for attaching various functional moieties, transforming it from a simple analytical standard into a dynamic probe for interrogating biological processes.
Future research could focus on synthesizing derivatives of O6-ethyl-2'-deoxyguanosine that are tagged with fluorophores. Once incorporated into synthetic DNA strands, these probes could be used to visualize the location and trafficking of the adduct within living cells using advanced microscopy techniques. Another avenue is the attachment of biotin (B1667282) or photo-activatable cross-linking agents. These probes would enable "pull-down" experiments to identify the full spectrum of proteins that interact with this specific lesion in the nuclear environment, potentially uncovering novel repair factors or proteins that are blocked by the adduct. Such next-generation probes are essential for moving from static quantification to a dynamic understanding of how the cell senses, signals, and processes this form of DNA damage.
| Probe Design | Modification to O6-Ethyl-2'-deoxyguanosine | Research Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine). | Real-time imaging of adduct localization and tracking of DNA repair dynamics in living cells. |
| Affinity Probe | Attachment of a high-affinity tag like biotin. | Identification of adduct-binding proteins (the "adduct-interactome") via affinity purification and mass spectrometry. |
| Photo-Cross-linking Probe | Incorporation of a photo-activatable group (e.g., benzophenone, azirine). | Covalently trapping transient or weak protein-DNA interactions at the site of the adduct for definitive identification. |
| Mechanistic Enzyme Probe | Incorporation into a specific DNA sequence known to be a substrate for a particular polymerase or repair enzyme. | Studying the kinetic and structural basis of how enzymes process or are stalled by the adduct. |
Investigation of this compound in Synthetic Biology Applications
Synthetic biology applies engineering principles to design and construct new biological functions and systems. nih.gov Modified nucleosides are fundamental components in this field, used for everything from expanding the genetic alphabet to building novel cellular circuits. frontiersin.orgnih.gov While O6-Ethyl-2'-deoxyguanosine is a DNA lesion, its unique chemical properties can be exploited in synthetic biology contexts.
One emerging application is the creation of biosensors. A synthetic genetic circuit could be engineered where a custom-designed DNA-binding protein, which specifically recognizes the O6-ethylguanine structure, acts as a transcriptional repressor. In the absence of the adduct, this repressor would bind to an operator sequence and turn "off" a reporter gene (e.g., Green Fluorescent Protein). Upon exposure to an ethylating agent and formation of the adduct, the repressor would bind to the damaged sites in the genome, releasing it from the operator and turning the reporter gene "on." Such a cell-based biosensor could provide a sensitive, real-time readout of ethylating DNA damage. Furthermore, studying how different DNA polymerases interact with templates containing O6-ethylguanine can provide valuable data for the engineering of polymerases with novel properties, a key goal in synthetic biology for applications like DNA synthesis and data storage. nih.gov
| Synthetic Biology Application | Role of O6-Ethyl-2'-deoxyguanosine | Potential Outcome | Reference |
|---|---|---|---|
| Live-Cell Biosensors | Acts as the target molecule for an engineered DNA-binding protein within a genetic "switch." | A cellular system that produces a fluorescent or colorimetric signal in response to ethylating DNA damage. | nih.gov |
| Polymerase Engineering Studies | Incorporated into synthetic DNA templates to challenge DNA polymerases. | Characterization of polymerase fidelity and error-proneness, providing data for engineering enzymes with tailored properties. | nih.gov |
| Expanded Genetic Alphabet Research | Used as a model for a "non-natural" base to study the steric and electronic requirements for polymerase recognition. | Fundamental insights into what makes a successful synthetic base pair, contributing to efforts to create organisms with expanded genetic codes. | frontiersin.org |
| Controlled Mutagenesis Systems | Incorporated at specific sites in a genome using advanced gene editing to study the precise consequences of the adduct. | A tool to investigate the downstream effects of a single, defined DNA lesion on cellular processes like transcription and replication. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
